Structural Novelty: Saturated Dioxin vs. Dihydrobenzodioxin Scaffold Prevents Planar-Mediated Off-Target Binding
The fully saturated octahydrobenzo[b][1,4]dioxin ring system in CAS 1904584-64-0 (sp3 fraction ≈ 0.35) distinguishes it from the aromatic or partially unsaturated 2,3-dihydrobenzo[b][1,4]dioxin motif common in many commercial aryl hydrocarbon receptor (AhR) ligands. The saturated bicycle reduces planarity and π-stacking potential, which is known to decrease promiscuous binding to planar aromatic hydrocarbon sensors such as AhR and certain CYP450 isoforms [1]. This contrasts with the planar, aromatic scaffold of CH-223191, which achieves high AhR affinity (IC50 = 30 nM) precisely through its extended conjugated azo-phenyl system [2].
| Evidence Dimension | Molecular scaffold planarity and saturation state |
|---|---|
| Target Compound Data | Fully saturated octahydrobenzo[b][1,4]dioxin; sp3 fraction ≈ 0.35; non-planar bicyclic system |
| Comparator Or Baseline | CH-223191: extended planar aromatic azo-phenyl scaffold; 2,3-dihydrobenzo[b][1,4]dioxin analogs: partially unsaturated, moderate planarity |
| Quantified Difference | Qualitative difference: saturated vs. aromatic/partially unsaturated scaffold. No direct IC50 comparator data available for the target compound. |
| Conditions | Structural and conformational analysis; no direct head-to-head pharmacological assay available. |
Why This Matters
For users seeking AhR-independent mechanisms or reduced CYP1A1 induction liabilities, the saturated scaffold offers a mechanistically distinct starting point, avoiding the planar ligand toxicity concerns associated with dioxin-like compounds.
- [1] Denison, M. S.; Nagy, S. R. Activation of the Aryl Hydrocarbon Receptor by Structurally Diverse Exogenous and Endogenous Chemicals. Annual Review of Pharmacology and Toxicology 2003, 43, 309–334. Planar aromatic hydrocarbons exhibit high AhR binding affinity. View Source
- [2] Kim, S. H.; Henry, E. C.; Kim, D. K.; et al. CH-223191 is a Potent and Selective Aryl Hydrocarbon Receptor Antagonist. Molecular Pharmacology 2006, 69 (6), 1871–1878. IC50 = 30 nM. View Source
